2-(2-Phenyl-1H-imidazol-1-YL)aniline
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Overview
Description
2-(2-Phenyl-1H-imidazol-1-YL)aniline is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenyl group attached to the imidazole ring, which is further connected to an aniline moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-1H-imidazol-1-YL)aniline typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multicomponent reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. For example, α-azido chalcones, aryl aldehydes, and anilines can be used in the presence of erbium triflate as a catalyst . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenyl-1H-imidazol-1-YL)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl or imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds. These products can have different biological and chemical properties, making them useful in various applications.
Scientific Research Applications
2-(2-Phenyl-1H-imidazol-1-YL)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of dyes, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-1H-imidazol-1-YL)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
2-(2-Phenyl-1H-imidazol-1-YL)aniline can be compared with other imidazole derivatives, such as:
1-Phenylimidazole: Lacks the aniline moiety, making it less versatile in certain applications.
2-Phenylimidazole: Similar structure but without the aniline group, leading to different chemical and biological properties.
Benzimidazole: Contains a fused benzene ring, which can alter its reactivity and biological activity.
The uniqueness of this compound lies in its combination of the phenyl, imidazole, and aniline moieties, providing a unique set of properties and applications .
Biological Activity
The compound 2-(2-Phenyl-1H-imidazol-1-YL)aniline is a member of the imidazole family known for its diverse biological activities. Its structure, featuring a phenyl group attached to an imidazole ring and an aniline moiety, contributes to its unique reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, and relevant studies.
Structural Characteristics
This compound consists of:
- An imidazole ring : A five-membered ring containing two nitrogen atoms.
- A phenyl group : Contributes to the compound's hydrophobic characteristics.
- An aniline moiety : An aromatic amine that enhances interaction with biological targets.
Table 1: Structural Comparison with Related Compounds
Compound Name | Structure Description | Unique Features |
---|---|---|
2-(1H-Benzimidazol-2-yl)aniline | Contains a benzimidazole ring instead of imidazole | Different nitrogen positioning affects reactivity |
2-(1H-Imidazol-4-yl)aniline | Imidazole ring substituted at a different position | Alters binding affinities |
2-(1H-Imidazol-1-yl)aniline | Imidazole ring directly attached to aniline | Simpler structure may limit biological activity |
Antimicrobial Properties
Research indicates that compounds containing imidazole rings, including this compound, exhibit antimicrobial , antifungal , and anticancer activities. The specific biological effects are contingent upon the compound's structure and its interactions with cellular targets.
Case Study: Antifungal Activity
A study evaluated a series of imidazole derivatives against Candida albicans and found that certain compounds exhibited higher efficacy than traditional antifungals like fluconazole. For instance, derivatives showed minimum inhibitory concentration (MIC) values significantly lower than fluconazole, indicating enhanced antifungal potency .
Antitumor Activity
The compound has demonstrated promising antitumor activity in vitro. Research on related imidazole derivatives revealed their ability to induce apoptosis in cancer cell lines by modulating protein expression levels associated with cell survival . The selectivity index indicated that these compounds were more toxic to tumor cells compared to normal cells.
Table 2: Summary of Antitumor Studies
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4f | Various Cancer Lines | <10 | Induces apoptosis via Bax/Bcl-2 modulation |
6a | Breast Cancer Cells | 5 | EGFR/HER2 inhibition |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions can lead to significant biochemical responses, such as enzyme inhibition or receptor activation. For example, compounds in this class have been shown to activate Toll-like receptors (TLR), which play a crucial role in immune response modulation .
Pharmacokinetics
The pharmacokinetic profile suggests that this compound has high solubility in polar solvents, enhancing its bioavailability and efficacy within biological systems. This characteristic is essential for therapeutic applications where rapid absorption is critical.
Properties
Molecular Formula |
C15H13N3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(2-phenylimidazol-1-yl)aniline |
InChI |
InChI=1S/C15H13N3/c16-13-8-4-5-9-14(13)18-11-10-17-15(18)12-6-2-1-3-7-12/h1-11H,16H2 |
InChI Key |
QLCZLSMCBSWNOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2C3=CC=CC=C3N |
Origin of Product |
United States |
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